2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene
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Overview
Description
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a suitable precursor, such as 1-methoxy-3-methyl-5-(trifluoromethyl)benzene, using iodine and an oxidizing agent like nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups replacing the iodine atom.
Oxidation: Carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Deiodinated benzene derivatives.
Scientific Research Applications
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual activation facilitates various electrophilic and nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar in structure but lacks the methoxy and methyl groups.
1-Iodo-2-methoxy-3-methyl-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct electronic properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8F3IO |
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Molecular Weight |
316.06 g/mol |
IUPAC Name |
2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3 |
InChI Key |
IHJXVJYOQNKDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)OC)C(F)(F)F |
Origin of Product |
United States |
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